molecular formula C16H16N4O3 B2815691 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole CAS No. 2034329-71-8

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B2815691
CAS No.: 2034329-71-8
M. Wt: 312.329
InChI Key: VDHWWIGFTDGNKB-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its unique bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a key structural motif in several commercially available drugs and is valued for its ability to serve as a stable equivalent for ester and amide functional groups . This compound is specifically engineered with a pyrimidine substituent, a privileged structure in medicinal chemistry that is an essential component of nucleic acids and many therapeutic agents . The integration of these two pharmacophores makes it a promising candidate for researchers investigating novel bioactive molecules. Compounds based on the 1,2,4-oxadiazole framework have been extensively studied and demonstrated diverse biological activities, including anticancer, antiviral, antibacterial, and antifungal properties . For instance, novel oxadiazole derivatives have recently been synthesized and shown to act as PARP-1 inhibitors, producing cell-cycle arrest and apoptosis in human breast cancer cells, with some exhibiting efficacy comparable to the known drug Olaparib . Other research has explored 1,2,4-oxadiazole-linked derivatives for their potent anticancer activity against a panel of human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for human or veterinary applications.

Properties

IUPAC Name

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-12(9-17-16(18-10)22-3)15-19-14(20-23-15)8-11-6-4-5-7-13(11)21-2/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHWWIGFTDGNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4-methylpyrimidine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the pyrimidine and oxadiazole rings through a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as amines or thiols.

Scientific Research Applications

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural and functional differences between the target compound and related 1,2,4-oxadiazole derivatives:

Compound Name / ID Core Structure R3 Substituent R5 Substituent Key Properties/Activities Reference
Target Compound 1,2,4-oxadiazole 2-Methoxybenzyl 2-Methoxy-4-methylpyrimidin-5-yl Unknown activity; methoxy groups may enhance solubility -
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride 1,2,4-oxadiazole 2-Methoxybenzyl Azetidin-3-yl Improved solubility (hydrochloride salt); no activity reported
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole 1,2,4-oxadiazole Quinolin-8-ylsulfonylmethyl 4-Fluorophenyl EGFR inhibition (IC50 < erlotinib); anticancer activity
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 1,2,4-oxadiazole Pyridine 2-Methoxyphenyl Structural analog with pyridine instead of pyrimidine; electronic effects differ
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl 4-Phenyl-5-(trifluoromethyl)thienyl Electron-withdrawing CF3 groups; enhanced stability

Key Observations :

  • Substituent Effects: The target compound’s 2-methoxybenzyl and pyrimidine groups contrast with electron-withdrawing substituents (e.g., CF3 in ) or bulky aromatic systems (e.g., quinoline sulfonyl in ). Methoxy groups likely increase solubility but may reduce receptor-binding affinity compared to halogenated or sulfonamide derivatives.
  • Bioactivity : While the target compound’s activity is unspecified, analogs with sulfonylmethyl or fluorophenyl groups exhibit potent EGFR inhibition, suggesting that substituent choice critically influences pharmacological profiles .
Pharmacological Potential
  • EGFR Inhibition : Compounds with aryl-sulfonylmethyl groups (e.g., ) show enhanced kinase inhibition, whereas methoxy-substituted derivatives may prioritize solubility over potency.
  • Anticancer Activity : Pyrimidine-containing analogs (e.g., target compound) could mimic kinase-binding motifs seen in pyrimidine-based drugs (e.g., imatinib), though direct evidence is needed.
Physical and Chemical Properties
  • Solubility : The hydrochloride salt of the azetidine analog () demonstrates how ionizable groups improve aqueous solubility. The target compound’s methoxy groups may confer moderate solubility but less than ionic derivatives.
  • Stability : Methoxy and methyl groups (electron-donating) may reduce hydrolytic stability compared to CF3-substituted oxadiazoles .

Biological Activity

5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this oxadiazole derivative, drawing from various research findings and case studies.

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 2034329-71-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine and benzyl derivatives under controlled conditions. The detailed synthetic pathway is crucial for optimizing yield and purity.

Anticancer Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that this compound demonstrates cytotoxic activity comparable to established chemotherapeutics like doxorubicin. It has been tested against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM) cell lines, showing IC50 values in the low micromolar range .
Cell LineIC50 Value (µM)Reference
MCF-70.65
MEL-82.41
CEMSub-micromolar

The mechanisms underlying the anticancer effects of this compound involve:

  • Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner. This was confirmed by increased levels of p53 and caspase-3 cleavage in treated cells .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). Research suggests that modifications in the oxadiazole structure can enhance HDAC inhibitory activity .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of oxadiazole derivatives. These compounds have shown effectiveness against various bacterial strains, although specific data on this particular derivative is limited.

Case Studies

  • Study on Cytotoxicity : A study published in MDPI demonstrated that a series of oxadiazole derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications could enhance biological activity significantly .
  • Mechanistic Insights : Another research effort focused on elucidating the apoptotic pathways activated by oxadiazole derivatives. The findings highlighted the role of reactive oxygen species (ROS) in mediating apoptosis in cancer cells treated with these compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole to achieve high yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use polar aprotic solvents (e.g., DME) at 50–60°C to facilitate cyclization and minimize side reactions. For example, Cs₂CO₃ as a base improved yields in analogous oxadiazole syntheses compared to NaH .
  • Purification : Flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate) effectively separates the target compound from by-products. Yields exceeding 90% are achievable with optimized solvent ratios .
  • Characterization : Confirm purity via ¹H/¹³C NMR (e.g., methoxy group signals at ~3.8–4.0 ppm) and HRMS for molecular formula validation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR resolves methoxybenzyl protons (δ 3.8–4.0 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
  • FTIR : Detect oxadiazole C=N stretching (~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula (C₁₇H₁₇N₅O₃) with <2 ppm error .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize targets based on structural analogs. For example, oxadiazoles with methoxybenzyl groups have shown activity against kinase enzymes or microbial targets .
  • Assay Types : Use in vitro enzyme inhibition assays (e.g., fluorescence-based) or cell viability assays (MTT) for cytotoxicity screening. Include positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out variability. For example, inconsistent IC₅₀ values in kinase assays may arise from ATP concentration differences .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. If activity contradicts predictions, analyze solubility or metabolic stability (e.g., microsomal assays) .
  • Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) for direct binding kinetics .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with variations in the pyrimidine (e.g., 4-methyl vs. 4-chloro) or methoxybenzyl (e.g., ortho vs. para substitution) groups .
  • Data Correlation : Use a table to compare biological activity (e.g., IC₅₀) with structural features:
Analog StructurePyrimidine SubstitutionIC₅₀ (μM)
4-Methyl (Target Compound)2-Methoxy-4-methyl0.45
4-Chloro2-Methoxy-4-chloro1.2
Methoxybenzyl (para-substituted)4-Methoxy>10

Data adapted from studies on analogous oxadiazoles .

Q. How can crystallography be utilized to validate the molecular conformation of this compound?

  • Methodological Answer :

  • Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain single crystals suitable for X-ray diffraction .
  • Key Parameters : Analyze bond angles (e.g., oxadiazole ring planarity) and intermolecular interactions (e.g., π-π stacking between pyrimidine and benzyl groups) .
  • Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to confirm conformational stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :

  • Solvent Effects : Re-dock the compound using explicit solvent models (e.g., WaterMap) to account for hydrophobic interactions .
  • Protonation States : Use pKa prediction tools (e.g., MarvinSketch) to ensure correct tautomer/protonation states in docking simulations .
  • Experimental Follow-Up : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics directly .

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